LogP Comparison: 4-Bromobenzyl vs. 4-Chlorophenyl Substitution Increases Lipophilicity by ΔLogP ≈ 0.48
The target compound bearing a 4-bromobenzyl substituent exhibits a calculated LogP of 2.56 [1], compared with a LogP of 2.08 for the direct 4-chlorophenyl analog (CAS 1248907-31-4) . This represents a ΔLogP increase of approximately +0.48, reflecting the greater lipophilicity imparted by bromine (higher atomic polarisability) and the additional methylene spacer. The higher LogP may enhance passive membrane permeability and blood-brain barrier penetration potential, though it may also increase plasma protein binding. For researchers screening CNS-penetrant or intracellular-targeted compounds, this lipophilicity difference can be decisive.
| Evidence Dimension | Octanol-water partition coefficient (LogP, calculated) |
|---|---|
| Target Compound Data | LogP = 2.56 (ChemBase, JChem prediction) |
| Comparator Or Baseline | 5-(Azetidin-3-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole: LogP = 2.08 (Leyan, ACD/Labs prediction) |
| Quantified Difference | ΔLogP = +0.48 (target more lipophilic) |
| Conditions | In silico prediction; ChemBase JChem (target) vs. ACD/Labs (comparator); slight method variance noted |
Why This Matters
A LogP difference of ~0.5 log units is within the range known to alter membrane permeability and off-target binding profiles, making the bromobenzyl compound a distinct tool for probing lipophilicity-dependent pharmacology versus chloro-substituted analogs.
- [1] ChemBase. 5-(azetidin-3-yl)-3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole. ChemBase ID: 115850. Calculated LogP = 2.559133. http://www.chembase.cn/molecule-115850.html (accessed 2026). View Source
